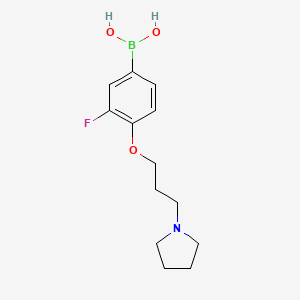
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid
Vue d'ensemble
Description
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid (FPP) is a boronic acid derivative that has gained importance in scientific research due to its unique chemical and physical properties1. It has been used in various fields of research and industry owing to its diverse applications1.
Synthesis Analysis
The synthesis of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, boronic acids like 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid is not explicitly mentioned in the search results. However, the structure, properties, spectra, and suppliers for a similar compound, 3-Fluoro-4-propoxyphenylboronic acid, are available3.Chemical Reactions Analysis
The specific chemical reactions involving 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not detailed in the search results. However, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes2.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it is known that it has unique chemical and physical properties1.Applications De Recherche Scientifique
-
Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
-
Phenylboronic Acid in Organic Synthesis
- Field : Organic Chemistry
- Application : Phenylboronic acid is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
- Methods : Numerous methods exist to synthesize phenylboronic acid. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .
- Results : Phenylboronic acid is a white powder and is soluble in most polar organic solvents .
-
4-Fluorophenylboronic Acid in Coupling Reactions
- Field : Organic Chemistry
- Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
The pyrrolidine ring in the compound is a common feature in many biologically active molecules and is often used in drug discovery . It’s possible that “3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid” could be used in similar applications, but without more specific information or research, it’s difficult to say for certain.
The pyrrolidine ring in the compound is a common feature in many biologically active molecules and is often used in drug discovery . It’s possible that “3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid” could be used in similar applications, but without more specific information or research, it’s difficult to say for certain.
Safety And Hazards
The safety and hazards of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, similar compounds like 4-Fluorophenylboronic acid have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 32.
Orientations Futures
The future directions of 3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid are not explicitly mentioned in the search results. However, it has been used in various fields of research and industry owing to its diverse applications1, suggesting potential for further exploration.
Propriétés
IUPAC Name |
[3-fluoro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBDVFMXFSDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(3-(pyrrolidin-1-yl)propoxy)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



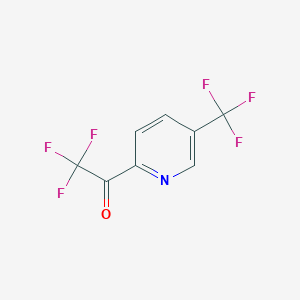
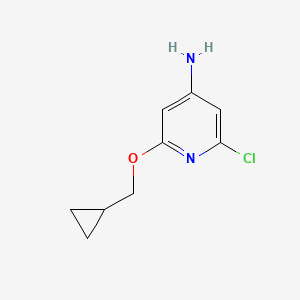
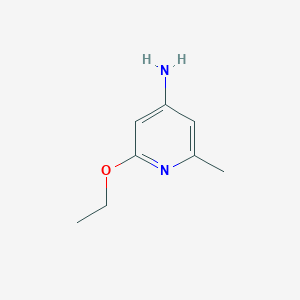
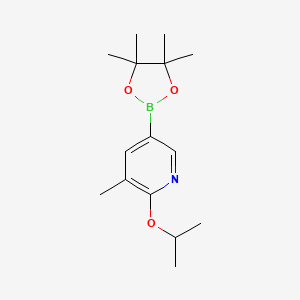
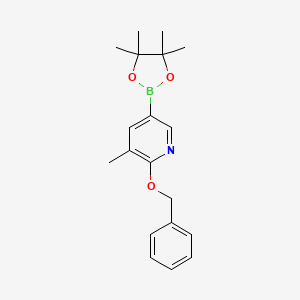
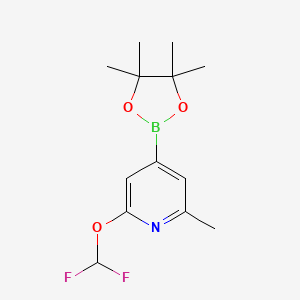
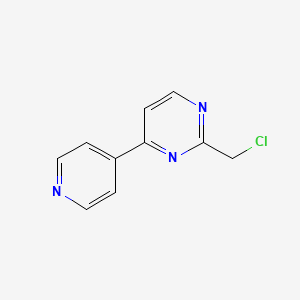
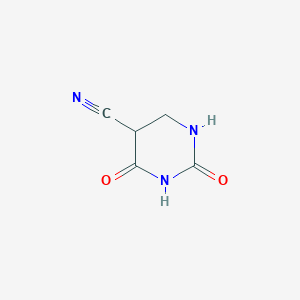
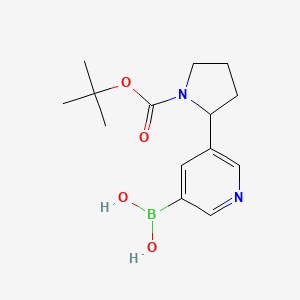
![5-Fluoro-6-methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1403013.png)
![5'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1403016.png)
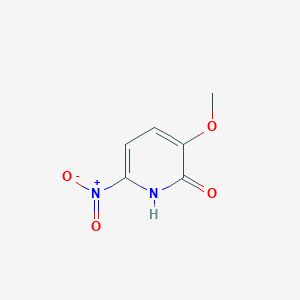
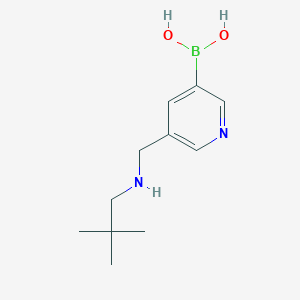
![Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1403023.png)